5-Methyl-2-(3-methylbutyl)pyridin-3-amine
Description
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
5-methyl-2-(3-methylbutyl)pyridin-3-amine |
InChI |
InChI=1S/C11H18N2/c1-8(2)4-5-11-10(12)6-9(3)7-13-11/h6-8H,4-5,12H2,1-3H3 |
InChI Key |
ZLWMTVMKAYPQOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)CCC(C)C)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methyl 2 3 Methylbutyl Pyridin 3 Amine and Analogous Pyridin 3 Amines
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses by deconstructing a target molecule into simpler, readily available starting materials. advancechemjournal.com For 5-Methyl-2-(3-methylbutyl)pyridin-3-amine, several strategic disconnections can be envisioned.
Strategy A: Disconnection of the C2-Alkyl Side Chain
This common strategy involves disconnecting the 3-methylbutyl group at the C2 position, which simplifies the target to a 2-substituted-5-methylpyridin-3-amine intermediate. This approach is advantageous as it allows for the late-stage introduction of the alkyl side chain, a versatile method for creating analogues. The key challenge lies in the subsequent carbon-carbon bond formation at the sterically hindered and electronically deactivated 2-position of the pyridine (B92270) ring.
Strategy B: Pyridine Ring Construction
An alternative approach involves disconnecting the bonds that form the pyridine ring itself. This strategy aims to construct the fully substituted heterocyclic core in a single or few steps from acyclic precursors. This can be highly efficient but may require more complex starting materials and careful control of regioselectivity to achieve the desired 2,3,5-trisubstitution pattern. Common disconnections for this approach lead back to dicarbonyl compounds, enamines, and ammonia (B1221849) sources, reminiscent of classic multicomponent reactions. advancechemjournal.combaranlab.org
| Strategy | Key Disconnection | Intermediate Precursor | Associated Challenges |
|---|---|---|---|
| Strategy A | C2-Alkyl Bond | 2-Halo-5-methylpyridin-3-amine | Cross-coupling or alkylation at the 2-position. researchgate.netresearchgate.net |
| Strategy B | Pyridine Ring Bonds | Acyclic enamines, enones, dicarbonyls | Regiocontrol during cyclization, availability of precursors. acs.orgnih.gov |
Pyridine Ring Construction Approaches for Specific Substitution Patterns
Building the pyridine core from acyclic precursors is a powerful method for accessing specific substitution patterns directly.
Condensation and cycloaddition reactions are the two primary methods for constructing the pyridine ring. baranlab.orgstudylib.net
Condensation Reactions: The Hantzsch pyridine synthesis, which traditionally involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia, is a classic method. acsgcipr.orgstudylib.net While it typically produces symmetrical dihydropyridines that require subsequent oxidation, modifications allow for the synthesis of unsymmetrical pyridines. baranlab.org A more direct route to aminopyridines can utilize 1-cyanomethylpyridinium salts in what is known as the Kröhnke pyridine synthesis.
Cycloaddition Reactions: Transition-metal-catalyzed [2+2+2] cycloadditions of nitriles with two alkyne molecules offer a highly efficient and atom-economical route to polysubstituted pyridines. researchgate.netnih.gov This method is particularly fascinating for its ability to control regioselectivity and even introduce chirality under mild conditions. nih.gov A more recent development involves a formal [3+3] cycloaddition between enamines and unsaturated aldehydes or ketones, which has been successfully applied to the large-scale synthesis of 2-isopropyl-4-methylpyridin-3-amine, an analogue of the target compound. acs.orgnih.gov
| Method | Reaction Type | Key Precursors | Primary Product Type |
|---|---|---|---|
| Hantzsch Synthesis | Condensation | Aldehyde, β-ketoester, Ammonia | 1,4-Dihydropyridines (requires oxidation). studylib.net |
| Kröhnke Synthesis | Condensation | α,β-Unsaturated ketone, Pyridinium salt, Ammonium (B1175870) acetate | Substituted Pyridines. baranlab.org |
| [2+2+2] Cycloaddition | Cycloaddition | Alkyne (x2), Nitrile | Substituted Pyridines. nih.gov |
| Formal [3+3] Cycloaddition | Cycloaddition | Enamine, Unsaturated Aldehyde/Ketone | Substituted Pyridines. acs.org |
An alternative to de novo ring synthesis is the stepwise functionalization of a simpler, pre-existing pyridine ring. Pyridine's electron-deficient nature dictates its reactivity. wikipedia.org Electrophilic aromatic substitution is difficult and typically requires harsh conditions, directing to the 3-position. youtube.com Conversely, nucleophilic attack is favored at the 2- and 4-positions. wikipedia.org
Introduction of the Amino Group: The 3-amino group is often installed by nitration of the pyridine ring, followed by reduction of the resulting nitro group. To overcome the harsh conditions of nitration, one can use an activated substrate like a pyridine N-oxide, which promotes substitution at the 2- and 4-positions. wikipedia.org For 3-amination, direct functionalization is challenging. A common route involves starting with a precursor already bearing the amino or a precursor group like a nitro or azido (B1232118) function. For example, the reduction of 5-bromo-2-methyl-3-nitropyridine (B155815) with iron powder and ammonium chloride is an effective method to produce 5-bromo-2-methylpyridin-3-amine. chemicalbook.com
Introduction of the Methyl Group: The 5-methyl group could be introduced via several methods. If starting with a pyridine ring, a Friedel-Crafts-type alkylation is generally not feasible. A more viable approach involves using a pre-functionalized starting material, such as 3-picoline (3-methylpyridine). For instance, 2-amino-5-methylpyridine (B29535) can be prepared from 3-methylpyridine (B133936) 1-oxide. google.comnih.govgoogle.com
Introduction of the 3-Methylbutyl Side Chain at the Pyridine 2-Position
Attaching the 3-methylbutyl (isoamyl) side chain is a critical step, particularly in retrosynthetic strategies that begin with a functionalized pyridin-3-amine core.
The installation of alkyl groups at the 2-position of a pyridine ring can be accomplished through various methods.
Cross-Coupling Reactions: Modern transition-metal-catalyzed cross-coupling reactions are a powerful tool for forming C-C bonds. A common strategy involves using a 2-halopyridine (e.g., 2-bromopyridine) as an electrophile and a suitable organometallic reagent containing the 3-methylbutyl group. However, 2-pyridyl organometallic reagents are known to be challenging coupling partners in reactions like the Suzuki-Miyaura coupling, a phenomenon often termed the "2-pyridyl problem". researchgate.netresearchgate.netnih.gov Despite these challenges, various protocols have been developed to overcome this issue. A B-alkyl Suzuki cross-coupling of 2-pyridyl ammonium salts has been shown to be effective for producing 2-alkylpyridines. organic-chemistry.org Direct arylation of pyridine N-oxides has also emerged as a powerful alternative to traditional cross-coupling with 2-metallapyridines. acs.org
Direct Alkylation: Direct C-H alkylation of pyridines offers a more atom-economical approach by avoiding pre-functionalization. Minisci-type reactions, which involve the addition of carbon-centered radicals to protonated heteroarenes, are a classic example, though they often result in mixtures of isomers. nih.govnih.gov More recently, methods for the regiodivergent alkylation of pyridines using alkyllithium clusters have been developed, allowing for selective functionalization at either the C2 or C4 position. acs.org Rare-earth metal complexes have also been shown to catalyze the ortho-C–H alkylation of 2-substituted pyridines with olefins. researchgate.net
| Method | Pyridine Substrate | Alkyl Source | Catalyst/Reagent |
|---|---|---|---|
| Suzuki Coupling | 2-Halopyridine | Alkylboronic acid/ester | Palladium catalyst. organic-chemistry.org |
| Negishi Coupling | 2-Halopyridine | Alkylzinc reagent | Palladium or Nickel catalyst. |
| Minisci Reaction | Pyridine (protonated) | Carboxylic acid (via decarboxylation) | Silver nitrate, persulfate. nih.gov |
| Regioselective Alkylation | Pyridine | 1,1-diborylalkane | Alkyllithium (e.g., n-BuLi, s-BuLi). acs.org |
While the 3-methylbutyl side chain in the target compound is achiral, the development of methods to install chiral alkyl groups is of great importance in medicinal chemistry. General methods for the enantioselective synthesis of chiral pyridine derivatives are highly sought after. nih.gov
A notable strategy involves the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines. nih.govresearchgate.net In this approach, a Lewis acid is used to activate the substrate, making the otherwise poorly reactive alkenyl pyridine susceptible to nucleophilic attack by a Grignard reagent. The use of a copper catalyst paired with a chiral diphosphine ligand allows for the introduction of a wide range of alkyl chains with excellent enantioselectivity. nih.govresearchgate.net This methodology provides a powerful tool for accessing a diverse array of chiral pyridines, which can be crucial for exploring structure-activity relationships in drug discovery programs.
Amination Reactions for the Pyridine 3-Position
Introducing an amino group at the 3-position of a pre-formed pyridine ring is a common strategy. This typically involves the functionalization of a corresponding 3-substituted pyridine precursor, such as a halopyridine or nitropyridine.
One of the most powerful and versatile methods for forming C-N bonds is the Buchwald-Hartwig amination . wikipedia.org This palladium-catalyzed cross-coupling reaction facilitates the reaction of an aryl halide (or triflate) with an amine. wikipedia.org For the synthesis of pyridin-3-amines, a 3-halopyridine is coupled with an amine source, such as ammonia or a protected amine equivalent. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields. researchgate.netresearchgate.net Bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered monophosphine ligands, have proven effective in these transformations. wikipedia.org
Another classical approach involves the reduction of 3-nitropyridines . The pyridine ring can be nitrated to introduce a nitro group, which is subsequently reduced to the desired amine. However, direct nitration of substituted pyridines can lead to mixtures of isomers, making regioselectivity a challenge. The reduction of the nitro group can be accomplished using various reagents, such as catalytic hydrogenation with Pd/C, or chemical reduction with agents like iron in acetic acid or tin(II) chloride. chemicalbook.comchemicalbook.com
The Chichibabin reaction , which involves direct amination of the pyridine ring with sodium amide (NaNH₂), is highly effective for introducing an amino group at the C2 or C4 positions. wikipedia.orgscientificupdate.com This reaction proceeds via a nucleophilic addition-elimination mechanism where a hydride ion is eliminated. wikipedia.orgmyttex.net However, this method is generally not suitable for direct amination at the C3 position, as nucleophilic attack is electronically favored at the more electron-deficient α (C2, C6) and γ (C4) positions of the pyridine ring. scientificupdate.comntu.edu.sg
A summary of common amination strategies for the pyridine 3-position is presented below.
| Method | Precursor | Key Reagents | Typical Conditions | Ref. |
| Buchwald-Hartwig Amination | 3-Halopyridine | Pd catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., Xantphos, BINAP), Base (e.g., Cs₂CO₃, NaOtBu) | Inert solvent (e.g., Toluene, Dioxane), Heat | wikipedia.orgresearchgate.net |
| Nitro Group Reduction | 3-Nitropyridine | Reducing agent (e.g., H₂, Pd/C; Fe, NH₄Cl) | Varies with reagent; often mild conditions | chemicalbook.comchemicalbook.com |
| Hofmann Rearrangement | Nicotinamide | Sodium hypobromite (B1234621) (NaOH + Br₂) | Aqueous solution, ~70°C | orgsyn.orgwikipedia.org |
Synthesis of Key Precursors and Advanced Intermediates
Given the substitution pattern of 5-Methyl-2-(3-methylbutyl)pyridin-3-amine, a synthetic strategy involving the construction of the pyridine ring from acyclic precursors is often more efficient than functionalizing a pre-existing ring. Ring-closing condensation reactions provide a powerful means to assemble highly substituted pyridines with high regiocontrol.
The Bohlmann–Rahtz pyridine synthesis is a notable example, involving the reaction of an enamine with an ethynyl (B1212043) ketone. beilstein-journals.org The reaction proceeds through a Michael addition followed by cyclodehydration to furnish the substituted pyridine. beilstein-journals.org For the target compound, this could involve the condensation of an enamine derived from 3-amino-4-methylpent-2-enenitrile with a suitable acetylenic partner.
An alternative and widely used approach is the Hantzsch pyridine synthesis , a multi-component reaction typically involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source. ijnrd.org While classically used for dihydropyridines, subsequent oxidation yields the aromatic pyridine ring. Modifications of this reaction allow for the synthesis of a wide variety of substituted pyridines.
A plausible synthetic route to 5-Methyl-2-(3-methylbutyl)pyridin-3-amine could start from 2-chloro-5-methyl-3-nitropyridine. The isobutyl group can be introduced at the 2-position via a Negishi or Suzuki cross-coupling reaction. Subsequent reduction of the nitro group at the 3-position would yield the final product.
Illustrative Synthetic Scheme:
Nitration: 3-Picoline is nitrated to form 5-methyl-3-nitropyridine.
Chlorination: The pyridine ring is chlorinated to yield 2-chloro-5-methyl-3-nitropyridine.
Cross-Coupling: A Suzuki or Negishi coupling reaction with an appropriate organometallic reagent (e.g., isobutylzinc bromide or isobutylboronic acid) installs the 3-methylbutyl group at the C2 position.
Reduction: The nitro group is reduced to an amine using a standard reducing agent like hydrogen gas with a palladium catalyst. chemicalbook.com
| Step | Reaction Type | Starting Material | Key Reagents | Product |
| 1 | Nitration | 3-Picoline | HNO₃, H₂SO₄ | 5-Methyl-3-nitropyridine |
| 2 | Chlorination | 5-Methyl-3-nitropyridine | Cl₂ or NCS | 2-Chloro-5-methyl-3-nitropyridine |
| 3 | Suzuki Coupling | 2-Chloro-5-methyl-3-nitropyridine | Isobutylboronic acid, Pd catalyst, Base | 2-(3-Methylbutyl)-5-methyl-3-nitropyridine |
| 4 | Reduction | 2-(3-Methylbutyl)-5-methyl-3-nitropyridine | H₂, Pd/C | 5-Methyl-2-(3-methylbutyl)pyridin-3-amine |
Enantioselective Synthesis of Chiral Derivatives
While 5-Methyl-2-(3-methylbutyl)pyridin-3-amine itself is achiral, the development of enantioselective methods is crucial for producing chiral derivatives, which are of significant interest in medicinal chemistry. nih.gov Asymmetric synthesis can be used to create stereogenic centers on the pyridine ring or its substituents.
One major strategy is the asymmetric hydrogenation of a suitably functionalized pyridine or dihydropyridine (B1217469) precursor. nih.gov Transition metal catalysts featuring chiral ligands (e.g., based on ruthenium or iridium) can effectively reduce C=C or C=N bonds with high enantioselectivity. rsc.org For example, a derivative of the target compound containing a double bond in the side chain could be subjected to asymmetric hydrogenation to create a chiral center.
Another approach involves the catalytic asymmetric nucleophilic addition to alkenyl pyridines. nih.govresearchgate.net Using a copper catalyst with a chiral diphosphine ligand, various Grignard reagents can be added to β-substituted alkenyl pyridines in a highly enantioselective manner. nih.gov This method allows for the introduction of a wide range of alkyl groups, creating a chiral center adjacent to the pyridine ring.
The table below summarizes selected enantioselective approaches applicable to pyridine derivatives.
| Method | Substrate Type | Catalyst System | Outcome | Ref. |
| Asymmetric Hydrogenation | Trisubstituted Pyridines | [Ir(COD)Cl]₂, Chiral Ligand (e.g., DifluorPhos), I₂ | Chiral piperidines with high ee | nih.gov |
| Asymmetric Nucleophilic Addition | β-Alkenyl Pyridines | Cu-Chiral Diphosphine Ligand, Lewis Acid | Chiral alkylated pyridines with high ee | nih.govresearchgate.net |
| Asymmetric Hydrogenation | 2-(Pyridin-2-yl)quinolines | Ruthenium Catalyst | Chiral 1,2,3,4-tetrahydroquinoline (B108954) scaffolds | rsc.org |
Solid-Phase Synthesis and Flow Chemistry Applications
Modern synthetic methodologies such as solid-phase synthesis and flow chemistry offer significant advantages for the preparation of compound libraries and for process optimization, respectively. These techniques are increasingly applied to the synthesis of heterocyclic compounds like pyridines.
Solid-phase synthesis involves attaching a starting material to a polymeric resin support. wikipedia.org Subsequent chemical transformations are carried out, and excess reagents and byproducts are easily removed by simple filtration and washing. wikipedia.org This methodology is particularly well-suited for the combinatorial synthesis of libraries of related compounds. For pyridin-3-amines, a suitable precursor, such as a halogenated nicotinic acid, could be anchored to the resin. Subsequent diversification steps, including amination and other functionalization reactions, can be performed before the final product is cleaved from the support. For example, a solid-phase synthesis of pyrido[2,3-d]pyrimidin-7-ones has been reported, which starts from resin-bound amines that are further elaborated. researchgate.net
Flow chemistry , where reactions are performed in a continuously flowing stream through a reactor, offers enhanced control over reaction parameters such as temperature, pressure, and residence time. acs.orgsci-hub.se This leads to improved safety, reproducibility, and scalability. sci-hub.se The Bohlmann–Rahtz pyridine synthesis has been successfully adapted to a continuous flow microwave reactor, allowing for a one-step preparation of trisubstituted pyridines without the isolation of intermediates. beilstein-journals.org Similarly, multi-step syntheses of active pharmaceutical ingredients (APIs) have been demonstrated in flow, showcasing the technology's potential for complex molecule construction. acs.org Amination reactions, which can be highly exothermic, also benefit from the superior heat transfer characteristics of flow reactors.
| Technology | Principle | Advantages for Pyridine Synthesis | Example Application | Ref. |
| Solid-Phase Synthesis | Reactants are bound to a polymer support; products are isolated by filtration. | Rapid purification, suitability for combinatorial library synthesis. | Synthesis of purines from resin-bound pyrimidines. | researchgate.net |
| Flow Chemistry | Reagents are continuously pumped through a reactor. | Precise control of reaction conditions, enhanced safety, scalability, automation. | One-step Bohlmann–Rahtz synthesis of trisubstituted pyridines. | beilstein-journals.orgijnrd.org |
Structural Elucidation and Advanced Characterization Techniques for 5 Methyl 2 3 Methylbutyl Pyridin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 5-Methyl-2-(3-methylbutyl)pyridin-3-amine is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.
Aromatic Protons: The two protons on the pyridine (B92270) ring are expected to appear as distinct signals in the aromatic region (typically δ 6.0-8.5 ppm). The proton at position 4 would likely appear as a doublet, coupled to the proton at position 6. The proton at position 6 would also be a doublet.
Amine Protons (-NH₂): The protons of the primary amine group are expected to produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration but is typically found in the range of δ 3.0-5.0 ppm.
3-Methylbutyl Group Protons: This side chain will show a characteristic pattern. The two equivalent methyl groups at the end of the chain would produce a doublet. The adjacent single proton (methine) would appear as a multiplet due to coupling with the neighboring methylene (B1212753) and methyl protons. The two methylene groups would also give rise to distinct multiplets.
5-Methyl Group Protons: The methyl group attached to the pyridine ring at position 5 would appear as a sharp singlet, typically in the upfield region of the aromatic spectrum (around δ 2.0-2.5 ppm).
A hypothetical ¹H NMR data table is presented below:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | ~7.0-7.5 | d | ~8.0 |
| H-6 | ~7.8-8.2 | d | ~8.0 |
| -NH₂ | ~3.5-5.0 | br s | - |
| -CH₂- (isobutyl) | ~2.6-2.8 | t | ~7.5 |
| -CH₂- (isobutyl) | ~1.6-1.8 | m | - |
| -CH- (isobutyl) | ~1.9-2.1 | m | - |
| -CH₃ (isobutyl, x2) | ~0.9-1.0 | d | ~6.5 |
| 5-CH₃ | ~2.2-2.4 | s | - |
Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Pyridine Ring Carbons: The five carbon atoms of the pyridine ring will each produce a distinct signal. The carbons bearing substituents (C-2, C-3, C-5) will have chemical shifts influenced by those groups. The quaternary carbons (C-2, C-3, C-5) will generally have lower intensities compared to the protonated carbons (C-4, C-6).
3-Methylbutyl Group Carbons: The four distinct carbon environments in the isobutyl group will each give a signal in the aliphatic region of the spectrum.
5-Methyl Group Carbon: The carbon of the methyl group at position 5 will appear as a single peak in the upfield region.
A hypothetical ¹³C NMR data table is presented below:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~155-160 |
| C-3 | ~130-135 |
| C-4 | ~120-125 |
| C-5 | ~140-145 |
| C-6 | ~145-150 |
| -CH₂- (isobutyl) | ~40-45 |
| -CH₂- (isobutyl) | ~28-32 |
| -CH- (isobutyl) | ~25-30 |
| -CH₃ (isobutyl, x2) | ~20-25 |
| 5-CH₃ | ~15-20 |
Two-Dimensional NMR Spectroscopic Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals, 2D NMR experiments would be crucial.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling relationships. For instance, it would show correlations between the adjacent protons in the 3-methylbutyl group and between the aromatic protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
N-H Vibrations: As a primary amine, 5-Methyl-2-(3-methylbutyl)pyridin-3-amine is expected to show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending vibration is also expected around 1600-1650 cm⁻¹.
C-H Vibrations: The spectrum will show C-H stretching vibrations for the sp³ hybridized carbons of the alkyl groups (typically below 3000 cm⁻¹) and the sp² hybridized carbons of the aromatic ring (typically above 3000 cm⁻¹).
C=N and C=C Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
C-N Vibrations: The C-N stretching vibration of the aromatic amine is expected in the 1250-1350 cm⁻¹ region.
A hypothetical IR data table is presented below:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (asymmetric) | ~3450-3500 |
| N-H Stretch (symmetric) | ~3350-3400 |
| C-H Stretch (aromatic) | ~3050-3150 |
| C-H Stretch (aliphatic) | ~2850-2960 |
| N-H Bend (scissoring) | ~1600-1650 |
| C=N and C=C Stretch (ring) | ~1400-1600 |
| C-N Stretch (aromatic amine) | ~1250-1350 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula. For 5-Methyl-2-(3-methylbutyl)pyridin-3-amine (C₁₁H₁₈N₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value to confirm the elemental composition.
A hypothetical HRMS data table is presented below:
| Ion | Calculated m/z |
| [C₁₁H₁₈N₂ + H]⁺ | 179.1543 |
In addition to the molecular ion, the mass spectrum would likely show characteristic fragmentation patterns, such as the loss of the isobutyl group or cleavage of the alkyl chain, which would further support the proposed structure.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) would be a critical technique for the identification and structural analysis of 5-Methyl-2-(3-methylbutyl)pyridin-3-amine, leveraging its volatility for separation and its mass-to-charge ratio for detection and fragmentation analysis. The electron ionization (EI) mass spectrum would be expected to exhibit a distinct molecular ion peak, which, due to the presence of two nitrogen atoms, would conform to the nitrogen rule, showing an odd nominal mass.
Table 1: Predicted GC-MS Fragmentation Data for 5-Methyl-2-(3-methylbutyl)pyridin-3-amine
| Predicted Fragment Ion (m/z) | Possible Structure/Identity | Predicted Fragmentation Pathway |
| 191 | Molecular Ion [M]⁺ | Intact molecule |
| 176 | [M - CH₃]⁺ | Loss of a methyl radical from the isopentyl group |
| 148 | [M - C₃H₇]⁺ | Loss of a propyl radical from the isopentyl group |
| 134 | [M - C₄H₉]⁺ | Alpha-cleavage, loss of isobutyl radical |
| 107 | [C₇H₉N]⁺ | Cleavage of the C-C bond between the side chain and the ring |
Note: The data in this table is predictive and based on general fragmentation patterns of similar chemical structures.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For 5-Methyl-2-(3-methylbutyl)pyridin-3-amine, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions associated with the aminopyridine chromophore. The presence of the amino group (an auxochrome) and the alkyl substituents on the pyridine ring will influence the position and intensity of the absorption maxima (λmax).
Based on data for similar aminopyridine compounds, one would anticipate absorption bands in the UV region. For instance, 3-aminopyridine (B143674) exhibits absorption maxima at approximately 235 nm and 300 nm in the gas phase. nist.gov The alkyl substituents on the target molecule are likely to cause a slight bathochromic (red) shift in these absorptions. The electronic properties can be further investigated by studying the effect of solvent polarity on the absorption spectrum.
Table 2: Predicted UV-Vis Absorption Data for 5-Methyl-2-(3-methylbutyl)pyridin-3-amine
| Solvent | Predicted λmax 1 (nm) | Predicted λmax 2 (nm) | Associated Electronic Transition |
| Hexane (B92381) | ~240 | ~305 | π → π |
| Ethanol | ~245 | ~310 | π → π and n → π* |
Note: The data in this table is predictive and based on the spectral data of analogous compounds.
X-ray Crystallography and Solid-State Structural Analysis
For substituted pyridines, the crystal structure is often stabilized by a network of hydrogen bonds and potentially π-π stacking interactions between the aromatic rings. mdpi.com The planarity of the pyridine ring and the orientation of the substituents would be of particular interest. Based on studies of similar molecules, a monoclinic or triclinic crystal system might be expected. mdpi.com
Table 3: Predicted Crystallographic Parameters for 5-Methyl-2-(3-methylbutyl)pyridin-3-amine
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Triclinic |
| Space Group | e.g., P2₁/c or P-1 |
| Key Intermolecular Interactions | N-H···N hydrogen bonding, van der Waals forces |
Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined through X-ray crystallography.
Chromatographic Methods for Purity and Separation (e.g., HPLC, GC, TLC)
A suite of chromatographic techniques would be essential for the purification and purity assessment of 5-Methyl-2-(3-methylbutyl)pyridin-3-amine.
Gas Chromatography (GC): As a volatile compound, GC is well-suited for its analysis. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate for separation. The retention time would be dependent on the compound's boiling point and its interaction with the stationary phase. GC is often used for assessing the purity of starting materials and final products in synthetic chemistry. thermofisher.com
Thin-Layer Chromatography (TLC): TLC would serve as a rapid and convenient method for monitoring reaction progress and for preliminary purity checks. A silica (B1680970) gel plate would be a typical stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a more polar solvent to control the retention factor (Rf). Visualization could be achieved using UV light, due to the aromatic nature of the pyridine ring, or with a suitable staining agent. nih.gov
Table 4: Predicted Chromatographic Conditions for the Analysis of 5-Methyl-2-(3-methylbutyl)pyridin-3-amine
| Technique | Stationary Phase | Mobile Phase Example | Detection |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% Formic Acid | UV (e.g., 254 nm) |
| GC | DB-5 (or similar) | Helium (carrier gas) | Flame Ionization (FID) or Mass Spectrometry (MS) |
| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexane (e.g., 30:70 v/v) | UV (254 nm) |
Note: The conditions in this table are predictive and would require optimization for this specific compound.
Chemical Reactivity and Derivatization Pathways of the 5 Methyl 2 3 Methylbutyl Pyridin 3 Amine Scaffold
Reactivity at the Pyridine (B92270) Nitrogen Atom
The nitrogen atom within the pyridine ring is inherently basic and nucleophilic due to the presence of a lone pair of electrons in an sp² hybrid orbital. This site readily reacts with a variety of electrophiles.
Alkylation of aminopyridines typically occurs preferentially at the ring nitrogen over the exocyclic amino group, leading to the formation of N-alkylpyridinium salts. publish.csiro.au The electron-donating nature of the 5-methyl and 2-(3-methylbutyl) groups in the target molecule increases the electron density on the pyridine nitrogen, enhancing its nucleophilicity and making it more susceptible to electrophilic attack compared to unsubstituted 3-aminopyridine (B143674). However, the bulky 2-(3-methylbutyl) group introduces significant steric hindrance around the ring nitrogen, which may temper this reactivity or direct the approach of the electrophile.
Similarly, the pyridine nitrogen can be targeted by other electrophiles such as acylating agents. While acylation of aminopyridines generally favors the exocyclic amine, reaction at the ring nitrogen can occur, yielding N-acylpyridinium species. publish.csiro.au These intermediates are often highly reactive. The reactivity of the pyridine nitrogen is summarized in the table below.
Table 1: Selected Reactions at the Pyridine Nitrogen
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkylpyridinium Salt |
| Acylation | Acyl Halide (e.g., CH₃COCl) | N-Acylpyridinium Salt |
Transformations of the Primary Amine Group
The primary amino group at the C3 position is a key functional handle for derivatization. Its nucleophilicity allows for a wide array of transformations, including acylation, sulfonylation, alkylation, and diazotization.
Acylation: Studies on various aminopyridines show that acylation with reagents like acetic anhydride (B1165640) or acyl chlorides occurs directly and efficiently at the exocyclic amino nitrogen. publish.csiro.au This reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, leading to the formation of the corresponding amide derivative. For 3-aminopyridines, this pathway is generally favored over reaction at the ring nitrogen. publish.csiro.au
Sulfonylation: The primary amine can be readily converted into a sulfonamide by reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base. This reaction is analogous to acylation and is a common method for synthesizing pyridosulfonamides. rasayanjournal.co.in The resulting sulfonamides are important structural motifs in medicinal chemistry.
Alkylation: Direct N-alkylation of the primary amino group using alkyl halides is often challenging and can result in low yields due to competitive alkylation at the more nucleophilic ring nitrogen. researchgate.net To achieve selective monoalkylation at the amino group, alternative methods are employed. One such method involves reductive amination, using an appropriate aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165). researchgate.net Another facile method uses a carboxylic acid and sodium borohydride to afford the corresponding N-alkylaminopyridine under mild conditions. researchgate.net
Table 2: N-Alkylation, Acylation, and Sulfonylation of the Primary Amine
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Acylation | Acetic Anhydride | Amide |
| Sulfonylation | p-Toluenesulfonyl Chloride, Base | Sulfonamide |
| Alkylation (Reductive Amination) | Aldehyde/Ketone, NaBH₄ | Secondary Amine |
The primary amino group can be converted to a diazonium salt through treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. scienceforums.netgoogle.com Pyridine-3-diazonium salts are notably more stable than their 2-aminopyridine (B139424) counterparts. google.com
Once formed, the diazonium salt of 5-Methyl-2-(3-methylbutyl)pyridin-3-amine can undergo several useful transformations:
Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo compounds. researchgate.netresearchgate.net
Sandmeyer Reaction: This versatile reaction allows for the replacement of the diazonium group with a variety of substituents, including halides (Cl, Br) or a cyano group (CN), using the corresponding copper(I) salt as a catalyst. wikipedia.orgmnstate.eduorganic-chemistry.org This provides a pathway to introduce functionalities at the C3 position that are not accessible through direct substitution.
Other Transformations: The diazonium group can also be replaced by a hydroxyl group by heating in aqueous acid, or by a hydrogen atom using a reducing agent like hypophosphorous acid (H₃PO₂). wikipedia.orglibretexts.org
The 3-aminopyridine moiety is a valuable building block for the synthesis of fused heterocyclic systems. The primary amino group, in conjunction with an adjacent carbon atom of the pyridine ring (C2 or C4), can participate in condensation and cyclization reactions to form new rings. For instance, reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyridopyrimidines. Substituted 3-amino-halopyridines are known intermediates for the synthesis of imidazopyridines. nih.gov The presence of the amino group at C3 and the alkyl group at C2 makes the C2-C3 bond a potential site for annulation reactions, leading to the construction of polycyclic aromatic systems. acs.org
Reactivity of the Pyridine Ring Substituents
Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution compared to benzene. uoanbar.edu.iqntnu.no However, the reactivity of the 5-Methyl-2-(3-methylbutyl)pyridin-3-amine scaffold is significantly influenced by its substituents. The amino group is a powerful activating group, while the methyl and 3-methylbutyl groups are weakly activating. These electron-donating groups increase the electron density of the ring, making it more susceptible to electrophilic attack than unsubstituted pyridine.
The directing effects of the substituents are crucial. The C3-amino group strongly directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions. The C5-methyl group directs to its ortho (C4, C6) and para (C2) positions. The C2-alkyl group directs to its ortho (C3) and para (C5) positions. Considering these combined effects, the C4 and C6 positions are the most electronically enriched and sterically accessible, making them the most probable sites for electrophilic attack (e.g., nitration, halogenation, or sulfonation), assuming forcing conditions are used. Directed ortho-metalation, by first protecting the amine group (e.g., as a pivaloyl amide), could also be used to selectively introduce electrophiles at the C4 position. acs.org
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on a pyridine ring typically occurs at the C2, C4, and C6 positions, which are electron-deficient. stackexchange.com This type of reaction generally requires the presence of a good leaving group, such as a halide. The parent molecule, 5-Methyl-2-(3-methylbutyl)pyridin-3-amine, lacks a suitable leaving group on the ring, making direct NAS unlikely. However, if a leaving group were introduced—for example, by converting the C3-amino group to a halide via the Sandmeyer reaction—then subsequent nucleophilic substitution at that position would become feasible.
Modifications of the 3-Methylbutyl Side Chain
The 3-methylbutyl (isoamyl) group at the C2 position is a saturated aliphatic chain, which generally exhibits lower reactivity compared to the pyridine core or the other functional groups. However, it can undergo modification under specific conditions, primarily through free-radical pathways. The position alpha to the pyridine ring (the benzylic-like position) is the most susceptible to radical abstraction due to the resonance stabilization of the resulting radical by the aromatic ring.
Key potential reactions include:
Free-Radical Halogenation: Introduction of a halogen (e.g., Br, Cl) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator (e.g., AIBN or UV light). This would selectively occur at the carbon adjacent to the pyridine ring.
Oxidation: Strong oxidizing agents can lead to the cleavage of the side chain or oxidation at the benzylic-like position, though controlling selectivity can be challenging.
Nitration: Under vigorous conditions, such as with fuming nitric acid, nitration of the alkyl side chain is possible, although this is a less common transformation.
These potential modifications are summarized in the table below.
| Reaction Type | Reagents & Conditions | Potential Product |
| Free-Radical Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl₄, heat | 5-Methyl-2-(1-bromo-3-methylbutyl)pyridin-3-amine |
| Free-Radical Chlorination | N-Chlorosuccinimide (NCS), UV light | 5-Methyl-2-(1-chloro-3-methylbutyl)pyridin-3-amine |
Functionalization of the Methyl Group at Position 5
The methyl group at the C5 position is analogous to a benzylic methyl group, rendering it significantly more reactive than the saturated 3-methylbutyl side chain. This increased reactivity allows for a variety of selective functionalization reactions.
Deprotonation and Alkylation: The protons of the C5-methyl group are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, to generate a nucleophilic carbanion. This anion can then react with various electrophiles. Coordination of a Lewis acid, such as triborane (B₃H₇), to the pyridine nitrogen can further increase the acidity of the C4-methyl protons in related systems, facilitating their removal under milder conditions. nih.gov This strategy could potentially be applied to the C5-methyl group.
Oxidation: The methyl group can be oxidized to afford an aldehyde, a carboxylic acid, or a hydroxymethyl group. The choice of oxidant and reaction conditions determines the final product. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃) can convert the methyl group directly to a carboxylic acid. researchgate.net
Photoredox Catalysis: Modern synthetic methods, such as photoredox catalysis, offer a pathway for C(sp³)–H functionalization. In analogous systems like 5-methylcytosine, a photosensitized process can initiate a single-electron oxidation followed by deprotonation to generate a methyl group radical. nih.govcam.ac.ukcam.ac.uk This radical can then engage in cross-coupling reactions with suitable partners, such as 4-cyanopyridine, to install new functional groups. nih.govcam.ac.uk
| Functionalization Strategy | Reagents & Conditions | Potential Product |
| Deprotonation/Alkylation | 1. LDA, THF, -78 °C; 2. Electrophile (e.g., CH₃I) | 5-Ethyl-2-(3-methylbutyl)pyridin-3-amine |
| Oxidation to Carboxylic Acid | KMnO₄, H₂O, heat | 3-Amino-2-(3-methylbutyl)pyridine-5-carboxylic acid |
| Oxidation to Aldehyde | SeO₂, dioxane, heat | 3-Amino-2-(3-methylbutyl)pyridine-5-carbaldehyde |
| Radical Pyridination | Xanthone photocatalyst, 4-cyanopyridine, light | 5-(Pyridin-4-ylmethyl)-2-(3-methylbutyl)pyridin-3-amine |
Oxidation and Reduction Chemistry
The 5-Methyl-2-(3-methylbutyl)pyridin-3-amine scaffold possesses multiple sites susceptible to oxidation and reduction.
Oxidation:
N-Oxidation: The pyridine nitrogen is a common site for oxidation, typically using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). This transformation yields the corresponding pyridine-N-oxide, which can alter the reactivity of the ring, for example by increasing the reactivity towards electrophilic reagents at the C2-position. niscpr.res.in
Amine Oxidation: The primary amino group at C3 can be oxidized, but this often leads to a mixture of products or polymerization unless the reaction is carefully controlled.
Side-Chain Oxidation: As discussed previously, the methyl group at C5 is the most likely side-chain position to be oxidized to a carboxylic acid. researchgate.net
Reduction:
Ring Hydrogenation: The pyridine ring can be fully reduced to a piperidine (B6355638) ring. This is typically accomplished via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The reaction conditions (pressure, temperature, catalyst) can be tuned to achieve this transformation.
Birch Reduction: Reduction with sodium or lithium in liquid ammonia (B1221849) with an alcohol co-solvent can lead to partial reduction of the pyridine ring, yielding dihydropyridine (B1217469) derivatives.
| Reaction Type | Reagents & Conditions | Expected Product |
| N-Oxidation | m-CPBA, CH₂Cl₂ | 5-Methyl-2-(3-methylbutyl)pyridin-3-amine-1-oxide |
| Ring Hydrogenation | H₂, Pd/C, Ethanol, high pressure | 5-Methyl-2-(3-methylbutyl)piperidin-3-amine |
Transition Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The 5-Methyl-2-(3-methylbutyl)pyridin-3-amine scaffold is well-suited for such transformations. Aminopyridines are considered key building blocks in medicinal chemistry, and metal-catalyzed methods are crucial for their functionalization. dntb.gov.ua
Directed C-H Functionalization: The pyridine nitrogen and the C3-amino group can act in concert as a directing group to facilitate C-H activation at specific positions on the pyridine ring, most commonly at the C4 position. In related N-aryl-2-aminopyridine systems, the pyridyl group directs the metal catalyst, enabling cyclization and functionalization reactions. researcher.lifedntb.gov.uarsc.org A variety of transition metals, including palladium, rhodium, and iridium, can catalyze these transformations, allowing for the introduction of aryl, alkyl, or other functional groups directly onto the pyridine core without prior halogenation. rsc.org
Cross-Coupling of Halogenated Derivatives: A more traditional and highly reliable approach involves the initial introduction of a halogen (Br or I) onto the pyridine ring, typically at the C4 or C6 positions. This halogenated intermediate can then participate in a wide array of well-established cross-coupling reactions.
Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters to form new C-C bonds. nih.gov
Heck Coupling: Palladium-catalyzed reaction with alkenes.
Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes.
Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in these reactions. nih.gov
| Coupling Reaction (on a 4-bromo derivative) | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | Pyridine-Aryl (C-C) |
| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, P(o-tol)₃, Et₃N | Pyridine-Alkene (C-C) |
| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | Pyridine-Alkyne (C-C) |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOᵗBu | Pyridine-Amine (C-N) |
Investigation of Derivatives and Structural Analogues of 5 Methyl 2 3 Methylbutyl Pyridin 3 Amine
Design and Synthesis of Homologues and Isomers of the 3-Methylbutyl Side Chain
The 3-methylbutyl (isopentyl) side chain at the 2-position of the pyridine (B92270) ring plays a significant role in the molecule's interaction with its biological target, likely through hydrophobic interactions. To probe the stringency of this interaction, a series of homologues and isomers of this alkyl group have been designed. The synthetic strategy to access these analogues generally involves the modification of established pyridine synthesis protocols.
Homologues: The length of the alkyl chain can be systematically varied to explore the optimal size and lipophilicity. This includes the synthesis of derivatives with shorter (e.g., propyl, butyl) and longer (e.g., pentyl, hexyl) linear alkyl chains, as well as branched homologues.
Isomers: The branching pattern of the C5 alkyl chain is another key variable. Isomers such as n-pentyl, 2-methylbutyl, and neopentyl (2,2-dimethylpropyl) offer different steric profiles that can be used to map the topology of the binding pocket.
The synthesis of these derivatives can be achieved through various methods for constructing substituted pyridines, often involving multi-component reactions or cross-coupling strategies. nih.govnih.govrsc.org For instance, a common approach involves the condensation of a β-ketoester with an enamine, followed by cyclization and aromatization. nih.gov The specific alkyl group at the 2-position can be introduced by selecting the appropriate starting materials.
Table 1: Designed Homologues and Isomers of the 3-Methylbutyl Side Chain
| Compound ID | R Group (at C2-position) | Chain Length | Branching |
|---|---|---|---|
| Parent | 3-Methylbutyl | C5 | Branched |
| 1.1a | n-Propyl | C3 | Linear |
| 1.1b | n-Butyl | C4 | Linear |
| 1.1c | n-Pentyl | C5 | Linear |
| 1.1d | n-Hexyl | C6 | Linear |
| 1.2a | 2-Methylbutyl | C5 | Branched |
This table is generated for illustrative purposes based on common medicinal chemistry strategies.
Exploration of Pyridine Ring Substitution Pattern Variations
The electronic and steric properties of the pyridine ring are dictated by its substitution pattern. The parent compound is a 2,3,5-trisubstituted pyridine. The inductive effect of the methyl group at the 5-position and the amino group at the 3-position influences the basicity and reactivity of the pyridine nitrogen. nih.gov Variations in the position and nature of these substituents can significantly alter the molecule's properties.
Positional Isomers: The positions of the methyl and amino groups can be systematically varied to explore other substitution patterns, such as 2,3,6-, 2,4,5-, and 2,4,6-trisubstituted pyridines. The synthesis of such isomers often requires different strategic approaches, as the directing effects of the substituents play a crucial role in the synthetic route. nih.govfigshare.com
Alternative Substituents: The methyl group at the 5-position can be replaced with other small alkyl groups (e.g., ethyl, isopropyl) or with electron-withdrawing (e.g., chloro, fluoro) or electron-donating (e.g., methoxy) groups to modulate the electronic properties of the pyridine ring. Electrophilic substitution on the pyridine ring, typically occurring at the 3-position, can be challenging and often requires harsh conditions. nih.gov Therefore, the synthesis of these analogues usually involves building the substituted pyridine ring from acyclic precursors.
Table 2: Designed Pyridine Ring Substitution Pattern Variations
| Compound ID | C3-Substituent | C5-Substituent | C6-Substituent |
|---|---|---|---|
| Parent | -NH₂ | -CH₃ | -H |
| 2.1a | -NH₂ | -H | -CH₃ |
| 2.2a | -NH₂ | -Cl | -H |
| 2.2b | -NH₂ | -OCH₃ | -H |
This table is generated for illustrative purposes based on established principles of pyridine chemistry.
Bioisosteric Replacements and Heterocyclic Ring Modifications
Bioisosterism is a powerful strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a lead compound while retaining or enhancing its biological activity. cambridgemedchemconsulting.comprinceton.edu This can involve the replacement of a functional group or the entire heterocyclic core.
Amine Bioisosteres: The 3-amino group is a key functional group that can participate in hydrogen bonding. It can be replaced with other groups of similar size and electronic properties, such as a hydroxyl group (-OH) or a small amide (e.g., -NHC(O)CH₃). Heterocyclic rings like triazoles, oxadiazoles, or imidazoles are also common bioisosteric replacements for amides and can mimic the hydrogen bonding capabilities of the amino group while potentially improving metabolic stability. drughunter.com
Pyridine Ring Bioisosteres: The pyridine ring itself can be replaced with other heterocyclic scaffolds to explore different spatial arrangements of the key functional groups and to modulate properties such as basicity and metabolic stability. Potential bioisosteres for the pyridine ring include pyrimidine, pyrazine, and pyridazine.
Table 3: Designed Bioisosteric Replacements
| Compound ID | Modification | Rationale |
|---|---|---|
| Parent | 3-Aminopyridine (B143674) | - |
| 3.1a | 3-Hydroxypyridine | Mimics H-bond donor/acceptor properties of the amine. |
| 3.2a | Pyrimidine core | Alters the position and basicity of the ring nitrogen. |
This table is generated for illustrative purposes based on the principles of bioisosterism.
Preparation and Study of N-Substituted Amine Derivatives
The primary amine at the 3-position offers a convenient handle for further derivatization. N-alkylation and N-acylation can introduce a variety of substituents that can probe additional binding interactions or modulate the compound's physicochemical properties.
N-Alkylation: The introduction of small alkyl groups (e.g., methyl, ethyl) on the amino group can alter its basicity and hydrogen bonding capacity. The synthesis of these derivatives is typically achieved through reductive amination or by direct alkylation with alkyl halides. rsc.orgnih.govresearchgate.netrsc.org
N-Acylation: Acylation of the amine with various acyl chlorides or anhydrides can introduce a range of functional groups, including amides, sulfonamides, and ureas. These modifications can introduce additional hydrogen bond donors and acceptors and can significantly impact the compound's solubility and metabolic stability.
Table 4: Designed N-Substituted Amine Derivatives
| Compound ID | N-Substituent (at C3-amine) | Synthetic Method |
|---|---|---|
| Parent | -H | - |
| 4.1a | -CH₃ | Reductive amination with formaldehyde |
| 4.1b | -CH₂CH₃ | N-alkylation with ethyl iodide |
| 4.2a | -C(O)CH₃ | Acylation with acetyl chloride |
This table is generated for illustrative purposes based on standard organic synthesis techniques.
Conformational Analysis of Derivatives and the Impact of Substituents
The three-dimensional conformation of the derivatives is crucial for their biological activity. The introduction of different substituents can influence the preferred conformation of the molecule, particularly the orientation of the 3-methylbutyl side chain and the N-substituted amine.
Theoretical and Computational Studies of 5 Methyl 2 3 Methylbutyl Pyridin 3 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of 5-Methyl-2-(3-methylbutyl)pyridin-3-amine.
Electronic Structure and Molecular Orbital Analysis
DFT calculations are used to determine the optimized molecular geometry and electronic structure of the compound. These calculations provide information on bond lengths, bond angles, and dihedral angles. For pyridine (B92270) derivatives, it has been observed that the introduction of substituents can lead to distortions in the ring's bond distances and angles due to steric and electronic effects. nih.govsemanticscholar.org
Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net For aminopyridine derivatives, the HOMO is typically localized on the amino group and the pyridine ring, while the LUMO is distributed over the pyridine ring. nih.gov
Table 1: Hypothetical Electronic Properties of 5-Methyl-2-(3-methylbutyl)pyridin-3-amine Calculated using DFT
| Parameter | Calculated Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 2.5 D |
Note: The values in this table are hypothetical and serve as an illustration of the data obtained from DFT calculations.
Reaction Mechanism Predictions and Transition State Analysis
DFT calculations are also instrumental in predicting reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying transition states, which are the energy maxima along the reaction coordinate, and intermediates. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and rate of a reaction. For pyridine derivatives, these calculations can shed light on reactions such as electrophilic substitution or reactions involving the amino group. mdpi.com
Conformational Analysis and Molecular Dynamics Simulations
The presence of a flexible 3-methylbutyl group necessitates a thorough conformational analysis to understand the molecule's three-dimensional structure and flexibility.
Conformational analysis involves identifying the stable conformers of the molecule and their relative energies. Due to the rotation around single bonds in the alkyl chain, 5-Methyl-2-(3-methylbutyl)pyridin-3-amine can exist in multiple conformations. The preference for certain conformations is influenced by steric hindrance and weak intramolecular interactions. Unbranched alkyl chains often favor an anti-conformation, but branching can alter this preference. acs.org
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of atoms, MD can explore the conformational landscape and identify the most populated conformational states under specific conditions of temperature and pressure.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
Predicted vibrational frequencies from DFT calculations can be correlated with experimental infrared (IR) and Raman spectra. researchgate.net This correlation aids in the assignment of vibrational modes to specific functional groups within the molecule. For instance, the characteristic stretching frequencies of the N-H bonds in the amino group and the C-H bonds in the methyl and methylbutyl groups can be predicted. nih.govnih.gov
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). The calculated excitation energies and oscillator strengths can be compared with the experimental spectrum to understand the electronic transitions occurring within the molecule. nih.gov
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H (Amino) | Symmetric Stretch | 3450 |
| N-H (Amino) | Asymmetric Stretch | 3550 |
| C-H (Alkyl) | Stretch | 2870-2960 |
| C=N (Pyridine) | Stretch | 1600 |
| C=C (Pyridine) | Stretch | 1580 |
Note: The values in this table are hypothetical and serve as an illustration of the data obtained from spectroscopic predictions.
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
Understanding the intermolecular interactions is crucial for predicting how molecules pack in the solid state, which influences physical properties like melting point and solubility.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govmdpi.comnih.govresearchgate.net The Hirshfeld surface is mapped with properties like dnorm (which highlights contacts shorter than van der Waals radii), shape index, and curvedness to identify different types of intermolecular contacts and their relative importance. mdpi.com
For molecules containing amino and pyridine groups, N-H···N hydrogen bonds are often significant interactions that guide the crystal packing. nih.govnih.gov Additionally, C-H···π interactions and π-π stacking interactions involving the pyridine ring can also play a crucial role. nih.govresearchgate.net The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.gov
Advanced Applications in Synthetic Organic Chemistry and Materials Science
Utilization of 5-Methyl-2-(3-methylbutyl)pyridin-3-amine as a Synthetic Building Block
The utility of 5-Methyl-2-(3-methylbutyl)pyridin-3-amine as a synthetic building block stems from the distinct reactivity of its two primary functional components: the nucleophilic amino group and the versatile pyridine (B92270) ring. Each site can be selectively targeted to construct more complex molecules.
The exocyclic amino group behaves as a typical primary amine, readily participating in a variety of fundamental organic transformations. msu.edu It can be acylated to form amides, alkylated to produce secondary or tertiary amines, or used in reductive amination protocols to introduce diverse substituents. nih.gov Furthermore, it can serve as the nucleophile in condensation reactions to form imines or be diazotized to yield diazonium salts, which are gateways to numerous other functional groups.
The pyridine ring itself offers multiple avenues for functionalization. While the electron-deficient nature of the pyridine ring generally makes it resistant to electrophilic aromatic substitution, the activating effect of the amino group can facilitate such reactions. More significantly, modern cross-coupling methodologies provide powerful tools for its modification. A key strategy involves the introduction of a halogen, such as bromine, at the 5-position. For instance, the closely related compound 5-bromo-2-methylpyridin-3-amine is an excellent substrate for palladium-catalyzed Suzuki cross-coupling reactions. mdpi.com This reaction allows for the formation of a carbon-carbon bond, attaching various aryl or heteroaryl groups at this position. This precedent strongly suggests that a halogenated derivative of 5-Methyl-2-(3-methylbutyl)pyridin-3-amine could be similarly employed to create a diverse library of 5-aryl substituted pyridines.
Below is a table summarizing the potential synthetic transformations for this building block, based on the known reactivity of the 3-aminopyridine (B143674) core.
| Reactive Site | Reaction Type | Potential Product | Significance |
| 3-Amino Group | Acylation | N-Acyl-pyridin-3-amine | Amide bond formation, precursor for further synthesis. |
| 3-Amino Group | Reductive Amination | N-Alkyl-pyridin-3-amine | Introduction of diverse alkyl groups. nih.gov |
| Pyridine Ring (C5) | Halogenation | 5-Halo-pyridin-3-amine | Precursor for cross-coupling reactions. |
| Pyridine Ring (C5) | Suzuki Coupling (from 5-halo derivative) | 5-Aryl-pyridin-3-amine | C-C bond formation, synthesis of biaryl compounds. mdpi.com |
| Pyridine Ring (N1) | N-Oxidation | Pyridine N-oxide | Activation of the ring for further functionalization. |
Role in Ligand Design for Catalysis and Coordination Chemistry
The pyridine-amine scaffold is a well-established motif in coordination chemistry and the design of ligands for catalytic applications. 3-Aminopyridine and its derivatives can act as versatile ligands, coordinating to metal centers through either the pyridine ring nitrogen (a σ-donor) or the exocyclic amino nitrogen, or both. researchgate.netscirp.org This allows them to function as monodentate, bidentate, or bridging ligands, leading to the formation of diverse metal complexes. nih.govresearchgate.net
In the case of 5-Methyl-2-(3-methylbutyl)pyridin-3-amine, the key features for ligand design are:
Coordination Sites: The pyridine nitrogen and the 3-amino nitrogen can act as a bidentate chelating system, forming a stable five-membered ring with a metal center. This chelation effect enhances the stability of the resulting complex.
Steric Influence: The 2-(3-methylbutyl) and 5-methyl groups provide significant steric bulk around the coordination sphere. This steric hindrance can be exploited to control the geometry of the metal complex, influence the number of ligands that can coordinate, and modulate the catalytic activity and selectivity of the metal center. For example, in polymerization catalysis, the steric profile of amino-pyridine iron(II) complexes has been shown to influence catalytic activity. nsf.gov
Solubility: The presence of the relatively large and nonpolar 3-methylbutyl (isoamyl) group enhances the solubility of both the free ligand and its metal complexes in organic solvents, which is a crucial practical consideration for homogeneous catalysis.
Transition metal complexes involving 3-aminopyridine have been synthesized with various metals, including Ni(II), Co(II), Cu(II), and Zn(II). scirp.org These complexes exhibit a range of coordination geometries and have been investigated for their biological and catalytic properties. By extension, 5-Methyl-2-(3-methylbutyl)pyridin-3-amine is an excellent candidate for developing new catalysts for reactions such as ATRP (Atom Transfer Radical Polymerization), cross-coupling, and oxidation reactions.
Precursor in the Synthesis of Complex Organic Architectures and Natural Product Analogues
The 3-aminopyridine framework is a cornerstone for the synthesis of fused heterocyclic systems, which are prevalent in pharmaceuticals and natural products. The reaction of a 1,2-diamine system (in this case, the C2 carbon and the 3-amino group of the pyridine ring) with various reagents can lead to the formation of fused five- or six-membered rings.
A prominent example is the synthesis of imidazo[1,2-a]pyridines , a class of compounds with a wide range of biological activities. These are typically synthesized by the reaction of a 2-aminopyridine (B139424) with an α-haloketone (the Tschitschibabin reaction). Although the target compound is a 3-aminopyridine, analogous cyclization strategies exist. For instance, functionalization of the 2-position followed by reaction with the 3-amino group can lead to related fused systems. The reaction of 2,3-aminopyridine derivatives with reagents like acetic anhydride (B1165640) is a known method to access the imidazopyridine skeleton. mdpi.com
Furthermore, 3-aminopyridin-2(1H)-ones are valuable intermediates for synthesizing complex molecules and peptidomimetics. nih.gov While our target compound is not a pyridinone, its structure allows for synthetic routes that could lead to such scaffolds. For example, oxidation and hydrolysis sequences could potentially transform the aminopyridine into a related pyridinone derivative, which could then be carried forward. The synthesis of complex structures like 1,8-naphthyridines often utilizes aminopyridine derivatives as key starting materials, highlighting the importance of this structural unit in building complex polycyclic architectures. mdpi.com
Development of Novel Methodologies Leveraging the Pyridine-Amine Motif
The unique electronic properties of the pyridine-amine motif have spurred the development of novel synthetic methodologies, particularly in the area of C-H functionalization. The ability to directly and selectively functionalize C-H bonds is a major goal in modern organic synthesis, as it offers a more atom-economical and efficient way to modify complex molecules.
Recent advances have demonstrated the late-stage functionalization of complex, medicinally active pyridines. nih.gov For example, a sequence of C–H bond fluorination followed by nucleophilic aromatic substitution (SNAr) allows for the introduction of a wide range of substituents at positions ortho to the pyridine nitrogen. While the 2-position of 5-Methyl-2-(3-methylbutyl)pyridin-3-amine is already substituted, this methodology highlights the potential for functionalizing other positions on the ring (e.g., C4 or C6) in related structures.
Moreover, the pyridine-amine framework is central to multicomponent reactions designed to build highly substituted pyridine rings in a single step. nih.govnih.gov These reactions often combine an amine, a carbonyl compound, and a nitrile or other reactive species to rapidly assemble the pyridine core. Such methods could potentially be adapted for the efficient synthesis of 5-Methyl-2-(3-methylbutyl)pyridin-3-amine itself or its derivatives, providing rapid access to a library of compounds for screening in materials science or medicinal chemistry applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Methyl-2-(3-methylbutyl)pyridin-3-amine, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or palladium-catalyzed coupling. Controlled temperature (e.g., 60–80°C) and reaction times (12–24 hours) are critical for high yields. Use thin-layer chromatography (TLC) to monitor intermediate formation and nuclear magnetic resonance (NMR) spectroscopy to confirm purity . For analogs with similar branching (e.g., tert-butyl groups), stepwise alkylation under inert atmospheres (N₂/Ar) minimizes side reactions .
Q. Which analytical techniques are most reliable for characterizing 5-Methyl-2-(3-methylbutyl)pyridin-3-amine and its intermediates?
- Methodological Answer : NMR (¹H, ¹³C, and DEPT-135) is essential for structural elucidation, particularly to distinguish between aromatic protons and branched alkyl chains. High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹) . For purity assessment, combine HPLC with diode-array detection (DAD) to detect trace impurities .
Q. How can researchers screen for potential biological activity in this compound?
- Methodological Answer : Begin with in vitro assays targeting receptors or enzymes linked to therapeutic pathways (e.g., kinase inhibition or GPCR binding). Use dose-response curves (0.1–100 µM) to calculate IC₅₀ values. Cross-reference with PubChem bioactivity data for structural analogs (e.g., trifluoromethylpyridinamines) to prioritize assays .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) during characterization?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., hindered rotation in branched alkyl chains). Use variable-temperature NMR (VT-NMR) to probe conformational changes. For ambiguous signals, synthesize deuterated analogs or employ 2D techniques (COSY, NOESY) to clarify spatial relationships .
Q. How can reaction mechanisms for side-product formation be elucidated in the synthesis of this compound?
- Methodological Answer : Track byproducts via LC-MS and isolate them using preparative chromatography. Perform density functional theory (DFT) calculations to model transition states and identify competing pathways (e.g., SN1 vs. SN2). For example, steric hindrance in 3-methylbutyl groups may favor elimination over substitution .
Q. What computational approaches are effective for predicting the compound’s pharmacokinetic properties?
- Methodological Answer : Use QSAR models with descriptors like logP, polar surface area, and H-bond donors/acceptors. Software such as MOE or Schrödinger’s QikProp predicts bioavailability and blood-brain barrier penetration. Validate predictions with in vitro assays (e.g., Caco-2 permeability) .
Q. How can researchers design experiments to investigate the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Simulate gastric fluid (pH 1.2) and plasma (pH 7.4) to assess hydrolytic stability. For oxidation-prone sites (e.g., amine groups), use radical scavengers like BHT to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
